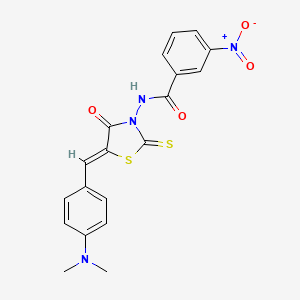

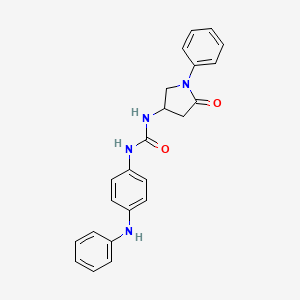

(Z)-N-(5-(4-(dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-nitrobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of 5-(4-Dimethylaminobenzylidene)rhodanine . It is a silver-specific dye used to quantitate the autoradiographic deposition of silver onto X-ray film in a colorimetric assay . It is also used as an indicator in the titration of cyanide solution with silver nitrate solution .

Synthesis Analysis

The compound can be synthesized by condensation of thiochroman-4-one with 4-dimethylaminobenzaldehyde . The possible existence of the (E)- and (Z)-geometrical isomers was investigated using B3LYP/6-31G** .Molecular Structure Analysis

The molecular structure of the compound was analyzed using Density Functional Theory (DFT) B3LYP/6-31G** level . Bond orders were estimated using the NBO calculation method correlating with changes in the bond length .Chemical Reactions Analysis

The compound has been employed as intermediates in the synthesis of isoxazolines . Some 3-benzylidenechroman-4-ones have been synthesized through a condensation reaction from a chroman-4-one substituted with an aromatic aldehyde in the presence of an acid .Physical And Chemical Properties Analysis

The compound is a powder with a melting point of 285-288 °C (lit.) . It is insoluble in water, moderately soluble in acetone, and very slightly soluble in benzene, chloroform, and diethyl ether .Wissenschaftliche Forschungsanwendungen

Anti-Melanogenic Activity

This compound has been found to have significant anti-melanogenic activity . It has been shown to inhibit the enzyme tyrosinase, which is a key enzyme in the production of melanin, the pigment responsible for skin color . This makes it a potential candidate for the development of new treatments for conditions related to hyperpigmentation, such as melasma and age spots .

Competitive Tyrosinase Inhibitors

The compound and its derivatives have been found to be competitive inhibitors of tyrosinase . This means that they can bind to the active site of the enzyme and prevent it from catalyzing its substrate, thereby inhibiting its activity . This property could be exploited in the development of new drugs for the treatment of conditions related to tyrosinase overactivity .

Potential Human Tyrosinase Inhibitors

In silico studies using a human tyrosinase homology model indicated that this compound and its derivatives might potently inhibit human tyrosinase . This suggests that they could be used in the development of new treatments for conditions related to human tyrosinase overactivity, such as certain types of skin hyperpigmentation .

Inhibition of Melanin Production in Melanoma Cells

The compound has been shown to significantly and concentration-dependently inhibit intracellular melanin contents in B16F10 melanoma cells . This suggests that it could be used in the development of new treatments for melanoma, a type of skin cancer characterized by the uncontrolled growth of pigment-producing cells (melanocytes) .

Development of Novel Tyrosinase Inhibitors

The β-phenyl-α,β-unsaturated thiocarbonyl (PUSTC) scaffold, similar to the β-phenyl-α,β-unsaturated carbonyl (PUSC) scaffold, acts as a core inhibitory structure for tyrosinase . This compound and its derivatives offer an attractive platform for the development of novel tyrosinase inhibitors .

In Vitro and In Silico Insights

The compound and its derivatives provide valuable in vitro and in silico insights into the structure-activity relationships of tyrosinase inhibitors . This information could be used to guide the design of new compounds with improved tyrosinase inhibitory activity .

Safety and Hazards

Eigenschaften

IUPAC Name |

N-[(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O4S2/c1-21(2)14-8-6-12(7-9-14)10-16-18(25)22(19(28)29-16)20-17(24)13-4-3-5-15(11-13)23(26)27/h3-11H,1-2H3,(H,20,24)/b16-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSXBZYWUVLMTLD-YBEGLDIGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-(5-(4-(dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-nitrobenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Morpholinobenzo[d]thiazol-6-yl 2-(1,3-dioxoisoindolin-2-yl)acetate](/img/structure/B2423812.png)

![4-{[4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl]methyl}benzoic acid](/img/structure/B2423819.png)

![(NE)-N-[1-(1H-1,2,3-Benzotriazol-1-yl)ethylidene]aniline](/img/structure/B2423820.png)

![(Z)-2-(2,3-dimethoxybenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2423821.png)

![1-methyl-3-[5-(pyrazin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-1H-indazole](/img/structure/B2423823.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2423833.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide](/img/structure/B2423834.png)

![1-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2423835.png)